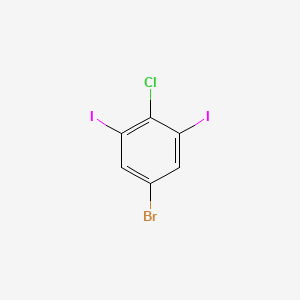

5-Bromo-2-chloro-1,3-diiodobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-chloro-1,3-diiodobenzene is an organic compound with the molecular formula C6H2BrClI2. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-1,3-diiodobenzene typically involves halogenation reactions. One common method starts with a benzene derivative, which undergoes sequential halogenation reactions to introduce bromine, chlorine, and iodine atoms at specific positions on the benzene ring. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and iodine in the presence of catalysts and solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-1,3-diiodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Electrophilic Substitution: Reagents such as aluminum chloride or iron(III) chloride in non-polar solvents.

Cross-Coupling Reactions: Palladium catalysts and organometallic reagents like boronic acids or organozinc compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with boronic acids yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the benzene ring .

Scientific Research Applications

5-Bromo-2-chloro-1,3-diiodobenzene is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Pharmaceutical Research: In the development of new drugs and therapeutic agents.

Material Science: In the synthesis of organic electronic materials and polymers

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-1,3-diiodobenzene involves its reactivity as a halogenated benzene derivative. The presence of multiple halogen atoms makes it highly reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

1-Bromo-5-chloro-2,3-diiodobenzene: Similar structure but different halogen positions.

2-Bromoiodobenzene: Contains bromine and iodine but lacks chlorine.

5-Bromo-2-chlorobenzaldehyde: Contains bromine and chlorine but lacks iodine.

Uniqueness

5-Bromo-2-chloro-1,3-diiodobenzene is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Biological Activity

5-Bromo-2-chloro-1,3-diiodobenzene (CAS Number: 2383588-60-9) is a halogenated aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. This compound's unique structure, characterized by multiple halogen substituents, suggests potential biological activity that merits detailed investigation.

- Molecular Formula : C6H2BrClI2

- Molecular Weight : 443.25 g/mol

- Structural Characteristics : The presence of bromine, chlorine, and iodine atoms on the benzene ring influences the compound's reactivity and interaction with biological systems.

Antimicrobial Properties

Research has indicated that halogenated aromatic compounds often exhibit antimicrobial activity. For instance, compounds similar to this compound have been tested for their efficacy against various bacterial strains. A study highlighted that certain diiodobenzene derivatives demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting a potential application in developing new antimicrobial agents .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of halogenated compounds have been widely studied. In particular, this compound has shown promise in inhibiting cancer cell proliferation. In vitro studies indicated that this compound could induce apoptosis in melanoma cells, achieving a notable inhibition rate at concentrations around 10 μM . Such findings are crucial for the development of targeted cancer therapies.

Enzyme Inhibition

Halogenated compounds are known to interact with various enzymes. Preliminary data suggest that this compound may act as an inhibitor for certain cytochrome P450 enzymes, which play a critical role in drug metabolism. Specifically, it has been noted that this compound could inhibit CYP1A2 and CYP2C9 enzymes, which are involved in the metabolism of many pharmaceuticals . This inhibition could lead to drug-drug interactions when co-administered with other medications.

The biological activity of this compound is hypothesized to arise from its ability to form reactive intermediates upon metabolic activation. These intermediates can covalently bind to cellular macromolecules such as proteins and nucleic acids, leading to cellular dysfunction and apoptosis in malignant cells.

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various halogenated compounds against Staphylococcus aureus and Escherichia coli. Results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antibacterial activity .

Study 2: Cytotoxicity on Cancer Cells

In a controlled experiment involving human melanoma cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis as confirmed by Annexin V staining and caspase activation assays .

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 66 |

| 20 | 45 |

Properties

IUPAC Name |

5-bromo-2-chloro-1,3-diiodobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClI2/c7-3-1-4(9)6(8)5(10)2-3/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINOSSPCPSBARO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)Cl)I)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClI2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.